(S)-1-(3,5-Dichlorophenyl)ethanamine

Description

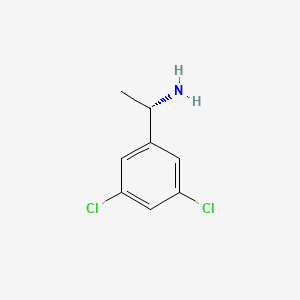

Structure

2D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNJVRIGZRAWQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706657 | |

| Record name | (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-75-2 | |

| Record name | (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine generally follows a multi-step route starting from 3,5-dichlorobenzaldehyde, involving reduction and amination steps with control of stereochemistry:

- Starting Material: 3,5-Dichlorobenzaldehyde is used as the aromatic aldehyde precursor.

- Reduction: The aldehyde group is reduced to the corresponding alcohol, typically using sodium borohydride (NaBH4) or catalytic hydrogenation.

- Reductive Amination: The alcohol intermediate is converted into the amine via reductive amination. This involves reaction with ammonia or an amine source in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) to introduce the amine functionality while preserving stereochemistry.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using palladium on carbon (Pd/C) is employed to facilitate reduction steps efficiently.

- Continuous Flow Chemistry: Advanced methods utilize continuous flow reactors to improve reaction control, yield, and scalability.

These steps are optimized to yield the (S)-enantiomer preferentially, ensuring high enantiomeric excess critical for biological applications.

Detailed Preparation Procedure

A typical laboratory synthesis might proceed as follows:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Reduction | 3,5-Dichlorobenzaldehyde + NaBH4 in methanol | Reduction of aldehyde to alcohol | Mild conditions, high selectivity |

| 2. Reductive Amination | Alcohol + NH3 + NaBH3CN in methanol or ethanol | Conversion to primary amine | Controls stereochemistry, mild reducing agent |

| 3. Purification | Recrystallization or chromatography | Isolation of (S)-enantiomer | May involve salt formation (e.g., hydrochloride) |

Chemical Reactions and Mechanistic Insights

The key transformation is the reductive amination step, where the aldehyde or alcohol intermediate reacts with ammonia or an amine source in the presence of a reducing agent. The mechanism involves:

- Formation of an imine or iminium intermediate from the aldehyde/alcohol and ammonia.

- Subsequent reduction of the imine to the amine, preserving the stereochemistry at the chiral center.

The chlorine substituents at the 3 and 5 positions on the phenyl ring influence the electronic environment, affecting reactivity and selectivity.

Data Table: Preparation Parameters and Yields

| Parameter | Typical Value/Condition | Outcome/Notes |

|---|---|---|

| Starting material | 3,5-Dichlorobenzaldehyde | Purity >98% preferred |

| Reducing agent | Sodium borohydride or Pd/C hydrogenation | High selectivity for alcohol formation |

| Reductive amination agent | Ammonia + NaBH3CN | Mild, stereoselective amination |

| Solvent | Methanol, ethanol, or mixed solvents | Solubility and reaction rate optimized |

| Temperature | 0–25 °C for reduction; room temp for amination | Controls reaction rate and stereoselectivity |

| Yield | Typically 70–90% overall | Dependent on purification and scale |

| Enantiomeric excess | >95% (S)-enantiomer | Achieved by chiral resolution or stereoselective synthesis |

Research Findings and Trends

- Chirality Control: Enantioselective synthesis is critical. Studies on related compounds show that the (S)-enantiomer exhibits distinct biological activity compared to the (R)-enantiomer, necessitating precise stereochemical control during synthesis.

- Solubility and Formulation: The dichlorophenyl substitution reduces aqueous solubility, often requiring formulation with co-solvents such as DMSO, PEG300, or Tween 80 for biological assays.

- Computational Studies: Density Functional Theory (DFT) calculations have been used to predict electronic properties and reaction pathways, aiding in optimizing synthetic routes.

- Industrial Scale-Up: Continuous flow chemistry and catalytic hydrogenation are preferred for large-scale synthesis due to improved efficiency and environmental considerations.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Sodium Borohydride Reduction + Reductive Amination | Stepwise reduction of aldehyde followed by reductive amination | High selectivity, accessible reagents | Requires careful stereochemical control |

| Catalytic Hydrogenation (Pd/C) | Hydrogenation of intermediates under mild conditions | Scalable, clean reaction | Requires catalyst handling |

| Diastereomeric Salt Formation | Formation and recrystallization of diastereomeric salts | Enhances enantiomeric purity | Additional purification step |

| Continuous Flow Chemistry | Use of flow reactors for reduction and amination | Improved control and scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3,5-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-Dichlorophenyl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at receptor sites.

Pathway Modulation: Influencing biochemical pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Research Findings and Trends

Chirality-Driven Activity: Studies on (S)-1-(3,5-difluorophenyl)ethanamine reveal enantiomer-specific inhibition of monoamine oxidases, suggesting similar trends in dichloro analogs .

Solubility Challenges : Dichloro derivatives face solubility limitations in aqueous media, often requiring formulation with co-solvents or salt formation .

Computational Modeling : Density-functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functional, predict electronic properties and reaction pathways for halogenated amines .

Biological Activity

(S)-1-(3,5-Dichlorophenyl)ethanamine, also known as (1S)-1-(3,5-dichlorophenyl)ethanamine, is a chiral amine with a molecular formula of C₈H₉Cl₂N and a molecular weight of approximately 190.07 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an ethanamine backbone, with chlorine atoms positioned at the 3 and 5 positions on the phenyl ring. This structural configuration is significant as it influences both the chemical reactivity and biological activity of the compound.

Research indicates that this compound interacts with various biological targets, including:

- Neurotransmitter Systems : It has been studied for its potential effects on serotonin and norepinephrine reuptake inhibition, suggesting applications in treating mood disorders such as depression and anxiety.

- Receptor Binding : The compound may exhibit binding affinity to specific receptors in the central nervous system, although detailed receptor profiles are yet to be fully elucidated.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Inhibits reuptake of serotonin and norepinephrine, potentially influencing mood. |

| Antimicrobial Properties | Exhibits potential antimicrobial activity, although specific mechanisms require further study. |

| Chiral Properties | The chirality of the compound may lead to varied biological effects compared to its enantiomers. |

Neuropharmacological Studies

In a recent study investigating compounds similar to this compound, researchers observed that certain analogs displayed selective cytotoxicity against cancer cell lines through modulation of cellular pathways linked to apoptosis . While this study did not focus exclusively on this compound, it highlights the potential of similar structures in targeting specific cellular mechanisms.

Receptor Interaction Studies

Another line of inquiry has focused on the interaction of this compound with various receptors. Preliminary findings suggest that it may act as an agonist or antagonist at specific targets within the central nervous system. However, comprehensive receptor binding studies are necessary to confirm these interactions and their implications for pharmacological applications.

Future Directions in Research

Despite promising initial findings regarding the biological activity of this compound, further research is essential to:

- Elucidate Pharmacological Profiles : Detailed studies are needed to map out the full pharmacological profile of this compound, including its efficacy and safety in various biological contexts.

- Investigate Structure-Activity Relationships : Understanding how variations in structure affect biological activity will be crucial for optimizing this compound for therapeutic use.

- Explore Clinical Applications : Investigating potential clinical applications in treating mood disorders or other neurological conditions could pave the way for new therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine to achieve high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts during asymmetric synthesis. For example, enantioselective reduction of a ketone precursor (e.g., 3,5-dichlorophenylpropanone) with a chiral catalyst like (R)- or (S)-BINAP-Ru complexes can yield the desired enantiomer .

- Chromatographic Separation : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to resolve racemic mixtures. Evidence from similar compounds shows >99% enantiomeric excess (ee) can be achieved using this method .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization improves purity, as demonstrated in structurally related amines .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., time-dependent density functional theory) to assign the S-configuration .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with dibenzoyl tartaric acid) to unambiguously determine absolute configuration .

- Chiral HPLC : Validate enantiopurity using columns like Chiralpak AD-H or OD-H, with retention time matching authentic (S)-enantiomer standards .

Q. How should researchers assess the purity and stability of this compound under experimental storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via GC-MS or LC-MS. Data from analogous compounds suggest degradation products may include oxidized imines or dimerization byproducts .

- Purity Analysis : Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to measure purity >98%. Complementary HPLC-UV at 254 nm detects aromatic contaminants .

- Storage Recommendations : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation and oxidation, as advised for halogenated aromatic amines .

Advanced Research Questions

Q. What strategies can elucidate the receptor-binding mechanisms of this compound in neurological targets?

Methodological Answer:

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors using the compound’s 3D structure (PubChem CID: 1353006-50-4) to predict binding affinity and key interactions (e.g., halogen bonding with Cl atoms) .

- Radioligand Displacement Assays : Compete with [³H]-labeled ligands (e.g., 5-HT2A antagonists) in vitro. Structural analogs show IC₅₀ values in the nanomolar range, indicating high affinity .

- Site-Directed Mutagenesis : Mutate receptor residues (e.g., Tyr370 in 5-HT2A) to validate predicted binding sites via functional assays (cAMP or calcium flux) .

Q. How do researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem BioAssay) and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, concentrations) .

- SAR Studies : Synthesize derivatives (e.g., 3,5-dichloro vs. 2,6-difluoro analogs) to isolate structural determinants of activity. For example, replacing Cl with F alters lipophilicity (LogP) and receptor selectivity .

- Orthogonal Assays : Validate hits across multiple platforms (e.g., patch-clamp electrophysiology for ion channels vs. β-arrestin recruitment for GPCRs) to confirm mechanism .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

Methodological Answer:

- Isotopic Labeling : Synthesize [¹⁴C]-labeled compound for mass balance studies in rodents. Track metabolites via radio-HPLC and identify structures using high-resolution MS/MS .

- Cytochrome P450 Inhibition : Incubate with human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Evidence suggests dichlorophenyl groups may inhibit CYP2D6 .

- Biliary Excretion Studies : Cannulate bile ducts in rats to quantify enterohepatic recirculation. Structural analogs show >60% fecal excretion due to high LogP (~3.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.